(S)-Fesoterodine fumarate is a synthetic compound classified as an antimuscarinic agent, primarily used in the treatment of overactive bladder syndrome. It operates by inhibiting muscarinic receptors, which are responsible for bladder contractions. Fesoterodine fumarate is a prodrug that is rapidly converted into its active metabolite, 5-hydroxymethyl tolterodine, which exhibits significant antimuscarinic activity. The compound is marketed under the trade name Toviaz and is indicated for managing symptoms such as urge urinary incontinence, urgency, and frequency in adult patients and children over six years old .
The synthesis of (S)-fesoterodine fumarate involves a salification reaction between fesoterodine and fumaric acid in an organic solvent. The process typically occurs at temperatures between 30°C and 45°C, with an optimal temperature around 35°C. During synthesis:
This method yields high purity (up to 99.8%) and can be optimized further by adjusting the molar ratios of reactants and solvent volumes .
(S)-Fesoterodine fumarate has a complex molecular structure characterized by multiple functional groups:
The compound contains one defined stereocenter, contributing to its specific pharmacological activity .
(S)-Fesoterodine fumarate undergoes hydrolysis in vivo, where it is converted into its active metabolite, 5-hydroxymethyl tolterodine, through the action of plasma esterases. This transformation is crucial for its therapeutic effects as it allows the drug to exert its action on muscarinic receptors effectively.
The primary chemical reaction involved can be summarized as follows:
This active metabolite then interacts with various muscarinic receptors (M1-M5), leading to decreased bladder contractions and reduced urgency .
The mechanism of action for (S)-fesoterodine fumarate involves competitive antagonism at muscarinic acetylcholine receptors, particularly M3 receptors located in the bladder. Upon administration:
Pharmacokinetics indicate that peak plasma concentrations of the active metabolite occur approximately five hours after administration, with a bioavailability of about 52% .
The physical and chemical properties of (S)-fesoterodine fumarate are critical for its formulation and storage:
These properties influence how the drug is handled in clinical settings and during manufacturing processes.
(S)-Fesoterodine fumarate is primarily used in clinical settings for treating overactive bladder syndrome, providing relief from symptoms such as urgency and frequency of urination. Its effectiveness as a muscarinic antagonist makes it a valuable option among urinary antispasmodics, offering flexibility in dosing compared to traditional treatments .
Research continues into its potential applications beyond urology, exploring its effects on other cholinergic-mediated conditions due to its mechanism of action on muscarinic receptors .
The production of enantiomerically pure (S)-Fesoterodine requires specialized stereoselective techniques to avoid the formation of the therapeutically inactive (R)-enantiomer. Industrial routes predominantly employ two strategic approaches:
Chiral Pool Utilization & Resolution: Initial synthetic pathways often generated racemic Fesoterodine base followed by diastereomeric salt resolution. Tartaric acid derivatives, particularly L-di-p-toluoyltartaric acid (L-DTTA), effectively separated enantiomers via selective crystallization. While operationally straightforward, this method suffered from inherent limitations: maximum theoretical yield of 50%, requirement for extensive recycling of the undesired enantiomer, and high solvent consumption during recrystallization [1]. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) on racemic precursors like 2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol offered higher selectivity (ee >98%) but incurred significant biocatalyst costs and required specialized reactor configurations for large-scale implementation [7].
Asymmetric Synthesis of Chiral Intermediates: Modern routes focus on constructing the chiral benzylic alcohol center enantioselectively early in the synthesis. A key intermediate, (R)-6-hydroxy-2-(3-(diisopropylamino)-1-phenylpropyl)phenol, is synthesized via Noyori-type asymmetric transfer hydrogenation of the corresponding prochiral ketone precursor. Employing catalysts like [RuCl((S,S)-TsDPEN)(p-cymene)] (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) enabled near-perfect stereocontrol (ee ≥99.5%) under transfer hydrogenation conditions (HCO₂H/NEt₃ azeotrope) [1] [8]. This intermediate is subsequently esterified with isobutyryl chloride to yield (S)-Fesoterodine base. This route significantly improved atom economy and reduced waste generation compared to resolution methods.
Table 1: Key Methods for (S)-Fesoterodine Enantiomer Production
Synthetic Strategy | Key Agent/Process | Enantiomeric Excess (ee) | Primary Advantages | Primary Limitations |
---|---|---|---|---|
Diastereomeric Resolution | L-DTTA / Recrystallization | 98-99% after recrystallization | Operationally simple, established | Max 50% yield, high solvent use, recycling |
Enzymatic Resolution | Candida antarctica Lipase B | >98% | High selectivity, green chemistry aligned | High biocatalyst cost, specialized equipment |
Asymmetric Hydrogenation | [RuCl((S,S)-TsDPEN)(p-cymene)] / HCO₂H/NEt₃ | ≥99.5% | High yield, excellent ee, atom economic | Catalyst cost, sensitivity to impurities |
The efficient generation of the chiral aminoalcohol intermediate is paramount for cost-effective (S)-Fesoterodine manufacturing. Catalytic asymmetric methodologies offer superior atom efficiency and stereocontrol:
Friedel-Crafts Alkylation: A cornerstone reaction for forming the core phenylpropyl structure involves the catalytic asymmetric alkylation of 4-(hydroxymethyl)phenol (A) with cinnamaldehyde (B). This transformation, executed on scales exceeding 200 kg, employs N-methylpiperazine (C) as a dual-function organocatalyst. It facilitates the formation of a reactive iminium ion with cinnamaldehyde and promotes enantioselective attack by the electron-rich phenol (A). Optimization achieved high regioselectivity (>98%) and enantioselectivity (ee ~92-94%) under mild conditions (20-30°C, aprotic solvents like toluene). The chiral aldehyde product is subsequently reduced to the crucial (R)-aminoalcohol intermediate [5].
Rhodium-Catalyzed Asymmetric Hydrogenation: An alternative pathway utilizes the asymmetric hydrogenation of enol ester precursors. Prochiral enol esters derived from substituted phenylpropyl ketones undergo hydrogenation using chiral Rh-complexes, such as Rh(COD)₂BF₄/(R,R)-Me-DuPhos (1,2-Bis((2R,5R)-2,5-dimethylphospholano)ethane). This method delivers the saturated (R)-ester derivatives with exceptional enantioselectivity (ee >99%) under moderate hydrogen pressure (50-100 psi). Subsequent hydrolysis or transesterification yields the required (R)-alcohol intermediate [1].
Organocatalytic Aldol-Type Reactions: Innovative routes explored proline-derived organocatalysts for constructing the chiral center via aldol-like condensations between protected phenylacetaldehydes and activated phenol derivatives. While demonstrating high enantioselectivity (ee >95%), these routes often involved additional protection/deprotection steps and complex catalyst synthesis, limiting their industrial adoption compared to Friedel-Crafts or hydrogenation approaches [7].
Table 2: Catalytic Asymmetric Routes to (S)-Fesoterodine Key Intermediates
Catalytic Method | Catalyst System | Key Intermediate Formed | ee Achieved | Scale Demonstrated | Critical Process Parameters |
---|---|---|---|---|---|
Friedel-Crafts Alkylation | N-Methylpiperazine | Chiral Aldehyde (from Cinnamaldehyde + Phenol A) | 92-94% | >200 kg | Temp (20-30°C), Solvent (Toluene), Low H₂O |
Asymmetric Hydrogenation | Rh(COD)₂BF₄/(R,R)-Me-DuPhos | (R)-Ester Derivative | >99% | Pilot Scale (10-50 kg) | H₂ Pressure (50-100 psi), Temp (RT-50°C) |
Organocatalytic Aldol | L-Proline Derivatives | Protected Chiral Aldol Adduct | >95% | Lab Scale (<1 kg) | Solvent (DMSO, DMF), Low Temp (-20°C to RT) |
Conversion of the (S)-Fesoterodine free base to its stable fumarate salt is critical for ensuring optimal physicochemical properties, stability, and bioavailability. The process demands precise control to consistently isolate the desired polymorph (Form I):
Solvent Selection and Supersaturation Control: Crystallization studies identified methyl ethyl ketone (MEK), ethyl acetate, and isopropanol (IPA) mixtures with water as optimal solvents. MEK/IPA/water systems (e.g., 7:2:1 v/v/v) provided the ideal balance of solubility and polarity to favor Form I nucleation and growth while suppressing the metastable Form II. Achieving a controlled, moderate level of supersaturation (typically 1.15-1.25) via slow antisolvent (water) addition or temperature reduction was crucial. Excessive supersaturation promoted rapid nucleation, often resulting in oil formation or mixtures of polymorphs [3] [6].
Seeding and Temperature Protocols: Introducing pre-characterized Form I seeds (0.1-0.5% w/w) at the point of metastable zone entry significantly improved polymorphic purity and crystal size distribution. A defined cooling profile—typically linear cooling from 50°C to 0-5°C over 4-8 hours—was essential for controlled crystal growth and preventing agglomeration. Slower cooling rates generally yielded larger, more uniform crystals beneficial for downstream processing (filtration, washing) [6].
Fumaric Acid Addition Strategy: Stoichiometric addition of fumaric acid dissolved in a compatible solvent (e.g., IPA, acetone) to a solution of the free base was superior to adding solid acid. This method ensured homogeneous salt formation and prevented localized pH extremes or high supersaturation that could trigger undesired polymorphs or amorphous material. Maintaining the reaction mixture slightly above the saturation temperature during acid addition further enhanced control [3].
Characterization of Solid Form: The definitive polymorph identification relied on combined powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and FT-Raman spectroscopy. Form I exhibits distinct PXRD peaks at 2θ = 6.2°, 12.5°, 15.8°, 18.7°, and 21.4° (±0.2°), a sharp DSC endotherm onset at ~144°C, and characteristic Raman shifts at 1648 cm⁻¹ (fumarate C=C stretch) and 985 cm⁻¹ [3] [6].
Table 3: Optimized Crystallization Parameters for (S)-Fesoterodine Fumarate Form I
Process Parameter | Optimal Condition/Strategy | Impact on Product Quality | Consequence of Deviation |
---|---|---|---|
Primary Solvent System | MEK/IPA/Water (e.g., 7:2:1 v/v/v) | Favors Form I, good crystal habit, suppresses oiling out | Form II, amorphous solid, or oily residue formation |
Supersaturation Level | 1.15 - 1.25 (controlled generation) | Controlled nucleation & growth, uniform crystals | Agglomeration, inclusion of impurities, polymorph mix |
Seeding | 0.1-0.5% w/w Form I seeds at metastable zone onset | Ensures polymorphic purity, controls particle size (D90 ~50-100µm) | Uncontrolled nucleation, smaller/needle-like crystals |
Cooling Profile | Linear cooling: 50°C → 0-5°C over 4-8 hours | Promotes large, filterable crystals | Agglomeration, fines formation, prolonged filtration |
Fumaric Acid Addition | Stoichiometric solution in IPA/acetone added to base solution | Homogeneous salt formation, prevents local supersaturation | Polymorphic mixtures, variable stoichiometry |
Final Slurry Aging | 1-2 hours at 0-5°C after crystallization completion | Improves crystal perfection and polymorphic stability | Higher residual solvent levels, slightly lower purity |
Transitioning the stereoselective synthesis of (S)-Fesoterodine fumarate from laboratory to industrial production (hundreds of kg to tons) presents significant engineering and chemical challenges:
Solvent Recovery and Environmental Impact: The multi-step synthesis consumes significant volumes of solvents (toluene, DCM, MEK, IPA, ethyl acetate). Efficient distillation recovery systems are mandatory for cost-effectiveness and minimizing environmental footprint. Challenges include azeotrope breaking (e.g., IPA/water), removal of high-boiling impurities (e.g., residual amines, acids), and preventing cross-contamination between steps. Solvent swaps between steps add complexity and time to the overall process [4].
Polymorph Consistency at Scale: Reproducing the laboratory-optimized crystallization of the fumarate salt consistently in large reactors (e.g., >1000 L) is non-trivial. Challenges include:
Addressing these scalability challenges demanded integrated process chemistry and chemical engineering solutions, focusing on robustness, impurity control, minimizing unit operations (especially chromatography), efficient solvent management, and stringent polymorph control to ensure a consistently high-quality API suitable for global pharmaceutical markets.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7